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The table below summarizes the key characteristics based on recent experimental data.

Novel Frentizole Derivatives (e.g.,

Feature Rapamycin (and analogues
pamyein ( gues) Compound 4)
Primary Allosteric inhibitor of mTORC1, MTOR inhibition with senomorphic
Mechanism prolonged use can inhibit mMTORC2 properties (modulates cellular
assembly [1] [2]. senescence) [3] [4].
Additional Immunosuppressant; anticancer agent Inhibits amyloid-3 (A)-ABAD

Mechanisms

Key
Experimental
Findings

In Vivo Efficacy
& Safety

[1].

Extends lifespan in yeast, worms, flies,
mice [1]; reduces tumor volume in
Tuberous Sclerosis Complex (TSC) [8].

Effective but has serious side effects
(e.g., increased risk of infections,
diabetes, stomatitis) [1] [8].

interaction (relevant to Alzheimer's) [3]
[5]; parent drug Frentizole shows
tubulin inhibition [6] [7].

In vitro mTOR inhibition and anti-
senescence effects; candidate
Compound 4 showed best profile [3].

Compound 4 showed low acute
toxicity (LD50 ~559-575 mg/kg in mice)
and ability to cross the blood-brain
barrier [3].
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Novel Frentizole Derivatives (e.g.,

Feature Rapamycin (and analogues)
Compound 4)
Research FDA-approved for immunosuppression Preclinical research stage for mTOR
Status and specific cancers; extensively studied  inhibition; being investigated for drug
for aging [1]. repurposing in cancer [3] [6].

Experimental Data and Workflows

For research purposes, here are the methodologies used to generate the key data for Frentizole derivatives

and the logical workflow connecting their mechanisms.

Key Experimental Protocols for Frentizole Derivatives

The following methodologies are compiled from the cited studies on Frentizole derivatives [3] and the

parent compound's antitubulin activity [6] [7].

¢ In Silico Docking and Molecular Dynamics

o Obijective: To identify potential mMTOR inhibitors from a library of Frentizole-like compounds.

o Methodology: A library of almost 240 AB-ABAD modulators was docked into the FKBP-
rapamycin-binding (FRB) domain of mTOR. The most promising hits from the docking study
were further analyzed using molecular dynamic simulation and MM-PBSA (Molecular
Mechanics Poisson-Boltzmann Surface Area) calculations to assess binding stability and free
energy.

e In Vitro mTOR Inhibition and Senomorphic Assay

o Objective: To determine the mTOR inhibitory activity and effects on cellular senescence.
o Methodology:
= mTOR Inhibition: The phosphorylation status of downstream targets of mTOR (e.g.,
S6K, 4E-BP1) is typically measured via western blot to confirm pathway inhibition.
= Senomorphic Activity: This is assessed by measuring the suppression of the
Senescence-Associated Secretory Phenotype (SASP). Cells undergoing therapy-induced
senescence (e.g., from ionizing radiation or oncogenes) are treated with the compounds,
and the secretion of SASP factors (e.g., IL-6, IL-8) is quantified.
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¢ In Vivo Acute Toxicity and Pharmacokinetics

o Objective: To evaluate the safety and absorption properties of the lead compounds.

o Methodology: The top candidates are administered to mice (e.g., intraperitoneally) for acute
toxicity studies to determine the median lethal dose (LD50). Pharmacokinetic studies are
conducted to analyze drug concentration in the blood and tissues over time, specifically
assessing the ability to cross the blood-brain barrier.

e Antitubulin Activity (Parent Drug & Analogs)

o Objective: To confirm the mechanism of antitumor action for Frentizole and its analogs.

o Methodology:
= Antiproliferative Activity: Assessed against cancer cell lines (e.g., HeLa, U87 MG)
using viability assays (e.g., MTT assay).
= Cell Cycle Analysis: Treated cells are analyzed by fluorescence-activated cell sorting
(FACS) to check for arrest at the G2/M phase, a hallmark of antimitotic activity.
= Microtubule Polymerization: Visualized via immunofluorescence microscopy to confirm
the disruption of microtubule networks within cells.

Mechanism of Action and Experimental Pathway

This diagram illustrates the core mechanistic difference and the experimental workflow for evaluating the

novel Frentizole derivatives.

Key Insights for Researchers

The data indicates that the strategy with Frentizole derivatives is not to create a direct rapamycin mimic, but
to develop multi-targeted agents with a potentially superior safety profile, especially for conditions involving

cellular senescence and neurodegenerative pathways.

¢ Novel Derivatives vs. Parent Compound: The mTOR and senomorphic activities are attributed to
novel chemical derivatives of Frentizole. The parent compound itself is primarily recognized for its
immunosuppressive and newly discovered antitubulin activities [6] [7] [5].

¢ Therapeutic Potential: The ability of lead derivative Compound 4 to cross the blood-brain barrier,
combined with low acute toxicity and senomorphic properties, makes this class particularly interesting
for research into age-related neurological diseases like Alzheimer's, as well as cancers like
glioblastoma [3] [6].
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o Differentiation from Rapamycin: While rapamycin is a potent immunosuppressant with known
clinical side effects, the emerging profile of Frentizole derivatives suggests a potentially different
therapeutic window. Their senomorphic property (modulating the damaging secretions of senescent
cells without killing them) offers a different approach to targeting aging and age-related diseases
compared to rapamycin's primary cytostatic action [3] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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